molecular formula C21H21ClN2O4 B2856897 3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-19-6

3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2856897
CAS No.: 883085-19-6
M. Wt: 400.86
InChI Key: GABZGKSGFMDUKD-UHFFFAOYSA-N
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Description

3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a dimeric compound comprising two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged via a (3-chlorophenyl)methylene group. The monomeric unit, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1), is a well-characterized heterocyclic compound with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The dimerization via a methylene bridge introduces steric and electronic modifications, which may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

3-[(3-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABZGKSGFMDUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone-like structures.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and chlorophenyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Monomer and Derivatives

The monomeric pyridinone (Compound 2 in ) and its derivatives, such as 4-methoxy-1,6-dimethylpyridin-2(1H)-one (Compound 3 in ), provide foundational insights into the role of substituents on solubility and reactivity.

Property 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (Monomer) 4-Methoxy-1,6-dimethylpyridin-2(1H)-one
Molecular Formula C₂₁H₂₁ClN₂O₄ (estimated) C₇H₉NO₂ C₈H₁₁NO₂
Molecular Weight ~408.86 g/mol 139.15 g/mol 153.18 g/mol
Key Functional Groups Two pyridinone rings, 3-chlorophenyl, hydroxyl groups Hydroxyl, methyl groups Methoxy, methyl groups
Solubility (Predicted) Moderate in polar aprotic solvents (e.g., DMSO) due to hydroxyl groups High in water and polar solvents Lower water solubility than hydroxy analogue

The hydroxyl groups in the target compound enhance hydrogen-bonding capacity compared to the methoxy variant, which may improve metal chelation or crystallinity .

Bis-Pyridinone Derivatives with Varied Linkers

Bridged pyridinones with alternative linkers, such as 2,2′-oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} (), highlight the impact of linker flexibility and electronic effects.

Property 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) 2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol}
Linker Type Rigid 3-chlorophenyl-methylene Flexible oxygen-methylene
Electron Effects Electron-withdrawing (Cl) may reduce electron density on pyridinone rings Electron-donating (tert-butyl) may enhance stability of phenolic groups
Potential Applications Metal chelation, antimicrobial agents (inferred from pyridinone activity) Pharmaceutical intermediates (e.g., β-blocker synthesis)

Research Findings and Data Analysis

  • Synthetic Pathways: The monomeric pyridinone (Compound 2) is synthesized via established methods, suggesting the target compound could be derived through a condensation reaction between two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and 3-chlorobenzaldehyde .
  • Crystallographic Insights: While direct data on the target compound’s crystal structure are absent, related pyridinones (e.g., Methylene Blue triiodide in ) exhibit stacked aromatic systems with interplanar distances (~3.46 Å), which may parallel the target compound’s solid-state behavior .
  • Pharmacological Potential: Pyridinone derivatives, such as 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (), demonstrate anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting the target compound could be explored for similar applications .

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